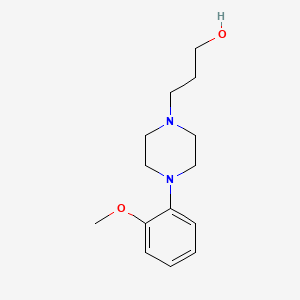
4-(2-Methoxyphenyl)-1-piperazinepropanol
Cat. No. B8741192
M. Wt: 250.34 g/mol
InChI Key: NSLZHZKOVGVVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08389555B2
Procedure details


3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propan-1-ol (29A) is prepared as described for 28A from 3-chloro-propan-1-ol with acetone as solvent and under addition of 1.66 g (10 mmol) potassium iodide. The mixture is heated to reflux.




Yield
46%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16]O)[CH2:11][CH2:10]1.ClCC[CH2:21][OH:22].[I-].[K+]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][CH2:21][OH:22])[CH2:13][CH2:14]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)CCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCO
|
|
Name
|
|
|
Quantity
|
1.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to reflux
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
